molecular formula C22H34N2Sn B13969685 6-Tributylstannyl-2,2'-bipyridine

6-Tributylstannyl-2,2'-bipyridine

Cat. No.: B13969685
M. Wt: 445.2 g/mol
InChI Key: FTXHRWWXXUMTGY-UHFFFAOYSA-N
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Description

6-Tributylstannyl-2,2’-bipyridine is an organotin compound with the molecular formula C22H34N2Sn. It is a derivative of bipyridine, where one of the hydrogen atoms is replaced by a tributylstannyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tributylstannyl-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with tributyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

2,2’-Bipyridine+Bu3SnCl6-Tributylstannyl-2,2’-bipyridine+HCl\text{2,2'-Bipyridine} + \text{Bu}_3\text{SnCl} \rightarrow \text{6-Tributylstannyl-2,2'-bipyridine} + \text{HCl} 2,2’-Bipyridine+Bu3​SnCl→6-Tributylstannyl-2,2’-bipyridine+HCl

Common bases used in this reaction include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or toluene .

Industrial Production Methods

While specific industrial production methods for 6-Tributylstannyl-2,2’-bipyridine are not widely documented, the general principles of organotin compound synthesis apply. Large-scale production would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes would also incorporate rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Tributylstannyl-2,2’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new bipyridine derivative with a different substituent replacing the tributylstannyl group .

Scientific Research Applications

6-Tributylstannyl-2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Tributylstannyl-2,2’-bipyridine and its derivatives exert their effects involves the formation of stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. For example, certain derivatives have been shown to induce apoptosis in cancer cells by intercalating with DNA and disrupting its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tributylstannyl-2,2’-bipyridine is unique due to its bipyridine core, which provides additional coordination sites for metal ions compared to similar compounds with single pyridine rings. This enhances its ability to form stable complexes and participate in a wider range of chemical reactions .

Properties

Molecular Formula

C22H34N2Sn

Molecular Weight

445.2 g/mol

IUPAC Name

tributyl-(6-pyridin-2-ylpyridin-2-yl)stannane

InChI

InChI=1S/C10H7N2.3C4H9.Sn/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3;

InChI Key

FTXHRWWXXUMTGY-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C2=CC=CC=N2

Origin of Product

United States

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